1-Nitro-2-vinyl-benzene
Overview
Description
1-Nitro-2-vinyl-benzene, with the chemical formula C₈H₇NO₂, is an organic compound that features both a nitro group and a vinyl group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Nitro-2-vinyl-benzene is the aromatic benzene ring . The compound interacts with the benzene ring through electrophilic aromatic substitution reactions .
Mode of Action
This compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for this compound offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -5.56 cm/s .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the arenium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a catalyst, which is required to activate the halogens for the electrophilic aromatic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-vinyl-benzene can be synthesized through several methods. One common approach involves the nitration of 2-vinyl-benzene using a mixture of concentrated sulfuric acid and nitric acid. This process introduces the nitro group into the benzene ring, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of mixed acid (a combination of sulfuric acid and nitric acid) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-vinyl-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used.
Major Products Formed:
Oxidation: Conversion to 1-amino-2-vinyl-benzene.
Reduction: Formation of 1-nitro-2-ethyl-benzene.
Substitution: Various substituted nitro-vinyl-benzenes depending on the substituent introduced.
Scientific Research Applications
1-Nitro-2-vinyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
- 1-Nitro-3-vinyl-benzene
- 1-Nitro-4-vinyl-benzene
- 2-Nitro-1-vinyl-benzene
Uniqueness: 1-Nitro-2-vinyl-benzene is unique due to the specific positioning of the nitro and vinyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications .
Properties
IUPAC Name |
1-ethenyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVLTUQLNXVANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340102 | |
Record name | 2-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-71-5 | |
Record name | 2-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethenyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.